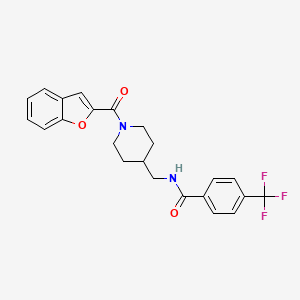
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H21F3N2O3 and its molecular weight is 430.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.
Structural Overview
The compound contains several key functional groups that are commonly associated with bioactive molecules:
- Benzofuran Moiety : This aromatic structure is known for its role in various therapeutic agents.
- Piperidine Ring : This cyclic amine is frequently found in pharmaceuticals and contributes to the compound's potential interaction with biological targets.
- Trifluoromethyl Group : This substituent can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its bioactivity.
The molecular formula of this compound is C21H20F3N2O, with a molecular weight of approximately 392.39 g/mol.
Anticancer Potential
Recent studies have indicated that compounds containing benzofuran and piperidine structures exhibit significant anticancer properties. For instance, substituted benzofuran piperazines have been evaluated for their ability to inhibit cell proliferation across various cancer cell lines, demonstrating effective apoptosis induction and necrosis as a pathway for cell death . The lead candidate from these studies showed promising results in vivo using a mouse model with MDA-MB-231 xenografts, indicating good tolerability and anticancer efficacy.
Mechanistic Insights
The biological activity of this compound may be attributed to its structural characteristics that allow it to interact with specific biological targets. For example:
- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to inhibited proliferation.
- Induction of Apoptosis : The presence of the benzofuran moiety may facilitate apoptosis through mitochondrial pathways, further enhancing the anticancer effects .
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of Benzofuran Derivative : Benzofuran is reacted with appropriate reagents to introduce the carbonyl group.
- Piperidine Reaction : Piperidine derivatives are synthesized and subsequently coupled with the benzofuran component.
- Amide Bond Formation : The final step involves forming the amide bond with the trifluoromethylbenzoyl component.
This synthetic pathway highlights the complexity and strategic planning required to produce bioactive compounds effectively.
Case Studies and Experimental Data
A comprehensive review of literature reveals several case studies focusing on compounds structurally similar to this compound:
These findings underscore the potential of this compound class in developing new therapeutic agents, particularly in oncology and neurology.
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3/c24-23(25,26)18-7-5-16(6-8-18)21(29)27-14-15-9-11-28(12-10-15)22(30)20-13-17-3-1-2-4-19(17)31-20/h1-8,13,15H,9-12,14H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOLUKGGMRWITN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














